N-(6-Hydroxyhexyl)palmitamide
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Overview
Description
N-(6-Hydroxyhexyl)palmitamide is a chemical compound with the molecular formula C22H45NO2. It is also known as this compound. This compound is characterized by the presence of a hexadecanamide backbone with a hydroxyhexyl group attached to the nitrogen atom. It has a molecular weight of 355.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Hydroxyhexyl)palmitamide typically involves the reaction of hexadecanoic acid (palmitic acid) with 6-amino-1-hexanol. The reaction is carried out under conditions that facilitate the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amino group of 6-amino-1-hexanol. This process often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Hydroxyhexyl)palmitamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of hexadecanamide with a carbonyl group.
Reduction: Formation of hexadecylamine.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
N-(6-Hydroxyhexyl)palmitamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of N-(6-Hydroxyhexyl)palmitamide involves its interaction with cellular membranes and proteins. The hydroxyhexyl group allows for hydrogen bonding with membrane lipids, potentially altering membrane fluidity and permeability. Additionally, the amide bond can interact with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: Lacks the hydroxyhexyl group, making it less hydrophilic.
N-(6-hydroxyhexyl)octadecanamide: Similar structure but with an octadecanamide backbone, resulting in different physical properties.
Uniqueness
N-(6-Hydroxyhexyl)palmitamide is unique due to the presence of the hydroxyhexyl group, which imparts distinct chemical and physical properties. This group enhances its solubility in polar solvents and its ability to form hydrogen bonds, making it more versatile in various applications .
Properties
IUPAC Name |
N-(6-hydroxyhexyl)hexadecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22(25)23-20-17-14-15-18-21-24/h24H,2-21H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBPJQEEQFJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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